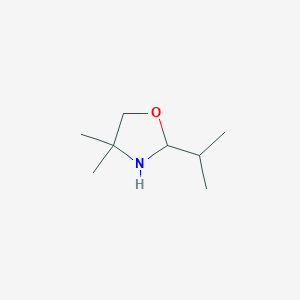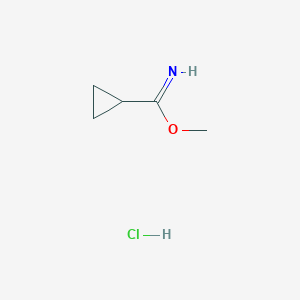
(2-Methylidenecyclohexyl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Applications
RuCl3-Catalyzed N-Methylation of Amines : Methanol acts as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This method is effective for synthesizing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization, using methanol under H2-free conditions (Sarki et al., 2021).
Homogeneous Catalysis with Ruthenium and Rhodium Complexes : Methanol serves as a hydrogen donor in the reduction of ketones to alcohols, facilitated by various metal complexes. The process typically oxidizes methanol to methyl formate (Smith & Maitlis, 1985).
Direct N-Monomethylation of Aromatic Primary Amines : A [Cp*IrCl2]2/NaOH system enables the N-monomethylation of aromatic primary amines using methanol, offering an environmentally friendly and efficient synthetic approach (Li et al., 2012).
Biological and Environmental Applications
Methanol in Membrane Lipids : (2-methyl-4,5-ditridecyl-1,4-cyclohexadienyl)methanol, a variant of methanol, has been identified in the lipid fraction of the bacterium Zymomonas mobilis, suggesting its role in membrane metabolism (Koukkou et al., 1998).
Methanol as a Hydrogen and Carbon Source in Microbial Engineering : Corynebacterium glutamicum has been engineered to utilize methanol as an essential carbon source, demonstrating its potential in bioproduction of chemicals like glutamate (Tuyishime et al., 2018).
Methanol in Biological Membrane Dynamics : The presence of methanol impacts lipid dynamics in biological membranes, influencing processes like lipid transfer and flip-flop kinetics. This highlights the role of methanol in biomembrane studies (Nguyen et al., 2019).
Chemical Synthesis
Carbonylation of Cyclohexene in Methanol Solution : Cyclohexene can be converted into methyl cyclohexanecarboxylate using palladium(II) chloride–triphenylphosphine as a catalyst in a methanol solution, showcasing an application in organic synthesis (Yoshida et al., 1976).
Synthesis of 5-Substituted 2-Methylcycloheptanones : This research demonstrates the synthesis of various 5-substituted 2-methylcycloheptanones from cyclohexanone using diazoethane in ethanol-ether, offering insight into stereochemistry and ring-expansion reactions (Marshall & Partridge, 1968).
Safety and Hazards
Propiedades
IUPAC Name |
(2-methylidenecyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBLUDKHHPPKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506420 | |
| Record name | (2-Methylidenecyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylidenecyclohexyl)methanol | |
CAS RN |
78426-32-1 | |
| Record name | (2-Methylidenecyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



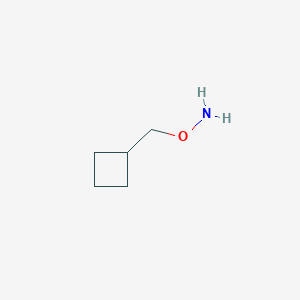




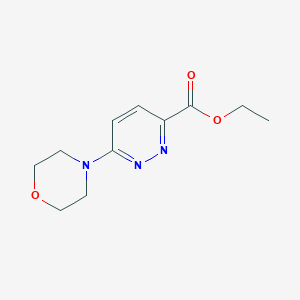

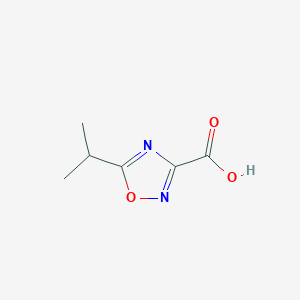
![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)
